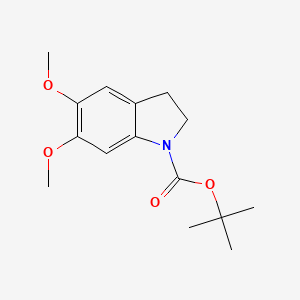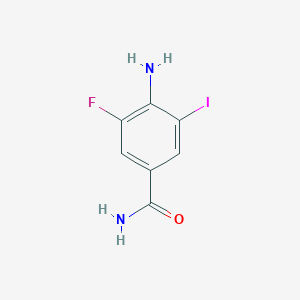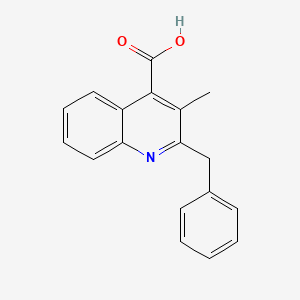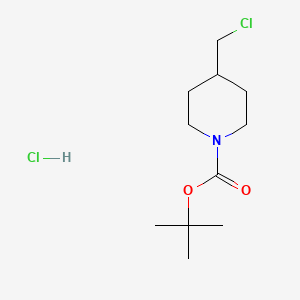![molecular formula C12H9BN2O5 B11845859 2-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)oxy)pyrimidine-5-carboxylic acid](/img/structure/B11845859.png)
2-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)oxy)pyrimidine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-((1-hidroxi-1,3-dihidrobenzo[c][1,2]oxaborol-6-il)oxi)pirimidina-5-carboxílico es un compuesto orgánico complejo que ha despertado interés debido a sus características estructurales únicas y sus posibles aplicaciones en diversos campos científicos. Este compuesto se caracteriza por la presencia de un residuo benzo[c][1,2]oxaborol unido a un grupo ácido pirimidíncarboxílico, lo que confiere propiedades químicas y biológicas distintas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 2-((1-hidroxi-1,3-dihidrobenzo[c][1,2]oxaborol-6-il)oxi)pirimidina-5-carboxílico normalmente implica reacciones orgánicas de varios pasos. Un método común incluye la acilación de 6-aminobenzo[c][1,2]oxaborol-1(3H)-ol con varios ácidos arilarilcarboxílicos activados . Esta reacción se suele llevar a cabo en condiciones controladas, como temperaturas específicas y la presencia de catalizadores, para garantizar un alto rendimiento y pureza del producto final.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar una síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar la eficiencia y minimizar los costes. Se pueden emplear técnicas como la síntesis de flujo continuo y el seguimiento automatizado de reacciones para mejorar la escalabilidad y la reproducibilidad del proceso.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 2-((1-hidroxi-1,3-dihidrobenzo[c][1,2]oxaborol-6-il)oxi)pirimidina-5-carboxílico experimenta diversas reacciones químicas, entre ellas:
Oxidación: Este compuesto puede oxidarse en condiciones específicas para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertirlo en diferentes formas reducidas, a menudo utilizando reactivos como el hidrógeno gaseoso o los hidruros metálicos.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila, en las que los grupos funcionales son reemplazados por otros nucleófilos.
Reactivos y condiciones comunes
Los reactivos comunes que se utilizan en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como las aminas o los tioles. Las condiciones de reacción varían según la transformación deseada, a menudo con la participación de disolventes, temperaturas y catalizadores específicos.
Principales productos formados
Los principales productos que se forman a partir de estas reacciones dependen del tipo de reacción y de los reactivos utilizados. Por ejemplo, la oxidación puede producir óxidos, la reducción puede producir alcoholes o aminas, y las reacciones de sustitución pueden dar lugar a diversos derivados sustituidos.
Aplicaciones Científicas De Investigación
El ácido 2-((1-hidroxi-1,3-dihidrobenzo[c][1,2]oxaborol-6-il)oxi)pirimidina-5-carboxílico tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas y estudiar mecanismos de reacción.
Industria: Puede utilizarse en la producción de productos farmacéuticos y como precursor de otros productos químicos industriales.
Mecanismo De Acción
El mecanismo por el cual el ácido 2-((1-hidroxi-1,3-dihidrobenzo[c][1,2]oxaborol-6-il)oxi)pirimidina-5-carboxílico ejerce sus efectos implica la interacción con objetivos moleculares específicos. Por ejemplo, se ha demostrado que inhibe la leucil-tRNA sintetasa, una enzima crucial para la síntesis de proteínas en las micobacterias . Esta inhibición interrumpe la vía de síntesis de proteínas bacterianas, lo que lleva a efectos antimicrobianos.
Comparación Con Compuestos Similares
Compuestos similares
Singularidad
El ácido 2-((1-hidroxi-1,3-dihidrobenzo[c][1,2]oxaborol-6-il)oxi)pirimidina-5-carboxílico es único debido a sus dos grupos funcionales, que confieren propiedades tanto antimicrobianas como antiinflamatorias. Esta doble funcionalidad lo convierte en un compuesto versátil para diversas aplicaciones en investigación científica y medicina.
Propiedades
Fórmula molecular |
C12H9BN2O5 |
|---|---|
Peso molecular |
272.02 g/mol |
Nombre IUPAC |
2-[(1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C12H9BN2O5/c16-11(17)8-4-14-12(15-5-8)20-9-2-1-7-6-19-13(18)10(7)3-9/h1-5,18H,6H2,(H,16,17) |
Clave InChI |
PYLBHVLRISNLHE-UHFFFAOYSA-N |
SMILES canónico |
B1(C2=C(CO1)C=CC(=C2)OC3=NC=C(C=N3)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



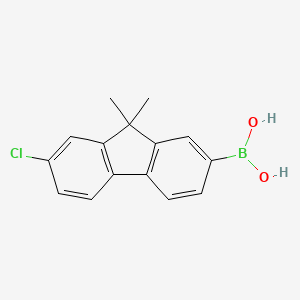
![7-(tert-Butoxycarbonyl)-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid](/img/structure/B11845784.png)
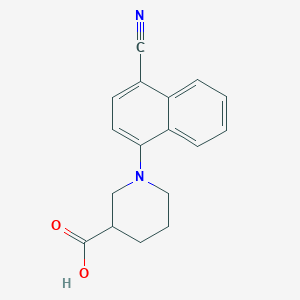


![5'-Bromo-2',3'-dihydrospiro[cyclohexane-1,1'-inden]-4-one](/img/structure/B11845821.png)

